(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid
CAS No.: 1354485-82-7
Cat. No.: VC2691053
Molecular Formula: C21H30ClNO5
Molecular Weight: 411.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354485-82-7 |
|---|---|
| Molecular Formula | C21H30ClNO5 |
| Molecular Weight | 411.9 g/mol |
| IUPAC Name | (2S,4S)-4-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H30ClNO5/c1-7-21(5,6)13-8-9-17(15(22)10-13)27-14-11-16(18(24)25)23(12-14)19(26)28-20(2,3)4/h8-10,14,16H,7,11-12H2,1-6H3,(H,24,25)/t14-,16-/m0/s1 |
| Standard InChI Key | GTPIAVOUBNDUMQ-HOCLYGCPSA-N |
| Isomeric SMILES | CCC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl |
| SMILES | CCC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl |
| Canonical SMILES | CCC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl |
Introduction
Chemical Identity and Nomenclature
Primary Identifiers
The compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid is registered with CAS Number 1354485-82-7 . This unique identifier confirms its specific chemical identity within scientific databases and chemical registries. The molecular formula C₂₁H₃₀ClNO₅ accurately represents the atomic composition, indicating the presence of 21 carbon atoms, 30 hydrogen atoms, one chlorine atom, one nitrogen atom, and five oxygen atoms .
Systematic Nomenclature
The full IUPAC name of the compound is (2S,4S)-4-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid. This systematic name provides complete information about the structure, including the stereochemistry at the 2 and 4 positions (both S configuration), the presence of the tert-pentyl group (also described as 2-methylbutan-2-yl), and the tert-butoxycarbonyl protecting group (represented as [(2-methylpropan-2-yl)oxycarbonyl]).
Digital Chemical Identifiers
For computational chemistry and database integration, the compound is characterized by several digital identifiers:
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Standard InChI: InChI=1S/C21H30ClNO5/c1-7-21(5,6)13-8-9-17(15(22)10-13)27-14-11-16(18(24)25)23(12-14)19(26)28-20(2,3)4/h8-10,14,16H,7,11-12H2,1-6H3,(H,24,25)/t14-,16-/m0/s1
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Standard InChIKey: GTPIAVOUBNDUMQ-HOCLYGCPSA-N
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Canonical SMILES: CCC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl
These identifiers are crucial for digital representation and searching across chemical databases, enabling researchers to access information about the compound efficiently.
Structural Characteristics
Core Structural Elements
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid is built around a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. The compound's structural complexity arises from several key elements:
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A pyrrolidine core with specific stereochemistry at positions 2 and 4 (both S configuration)
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A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom
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A 2-chloro-4-(tert-pentyl)phenoxy substituent at position 4 of the pyrrolidine ring
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A carboxylic acid functional group at position 2 of the pyrrolidine ring
Stereochemical Features
The compound contains two stereogenic centers, indicated by the (2S,4S) prefix in its name. Both centers have the S configuration, which is critical for the compound's spatial arrangement and potential biological interactions. This specific stereochemistry distinguishes it from diastereomers that may have different biological activities and physicochemical properties.
Functional Group Analysis
The molecule contains several key functional groups that contribute to its chemical behavior:
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Carboxylic acid group (-COOH): Contributes acidity and hydrogen bonding capability
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Carbamate group from the Boc protection: Provides stability to the nitrogen and affects solubility
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Aryl ether linkage: Connects the pyrrolidine ring to the phenoxy group
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Chlorine substituent: Affects electron distribution in the aromatic ring and potential biological interactions
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tert-Pentyl group: Provides hydrophobicity and steric bulk
Physical and Chemical Properties
Basic Physical Properties
The physical properties of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid are essential for its handling, storage, and application in chemical synthesis:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 411.9 g/mol | |
| Physical State | Solid (presumed) | - |
| Storage Conditions | Sealed in dry, 2-8°C | |
| Purity (Commercial) | Typically 98% |
Chemical Reactivity
As a multi-functional organic compound, (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid exhibits several chemical reaction sites:
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The carboxylic acid group can participate in esterification, amidation, and salt formation
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The Boc protecting group is acid-labile and can be removed with strong acids like TFA
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The chlorine atom on the phenoxy ring can potentially participate in coupling reactions
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The ether linkage provides stability but could be cleaved under harsh conditions
Solubility Characteristics
Based on its structure, the compound likely exhibits the following solubility characteristics:
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Limited water solubility due to the tert-pentyl and Boc groups
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Good solubility in organic solvents like dichloromethane, chloroform, and DMSO
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Potential for ionization of the carboxylic acid group in basic conditions, enhancing water solubility
Structural Comparison with Analogues
Related Pyrrolidine Derivatives
Several structurally related compounds appear in the chemical literature, allowing for comparison of features and potential functional differences:
| Compound | CAS Number | Molecular Formula | MW (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid | 1354485-82-7 | C₂₁H₃₀ClNO₅ | 411.9 | Reference compound |
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-ethylphenoxy)-2-pyrrolidinecarboxylic acid | 1354485-98-5 | C₁₈H₂₄ClNO₅ | 369.85 | Ethyl group instead of tert-pentyl |
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylic acid | 869682-11-1 | C₁₆H₂₀ClNO₅ | 341.79 | No alkyl substitution on phenoxy ring |
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid | 1217625-97-2 | C₁₈H₂₅NO₅ | 335.4 | Dimethyl substitution instead of chloro-tert-pentyl |
| (2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid | 96314-29-3 | C₁₆H₂₁NO₄ | 291.34 | Direct phenyl attachment without ether linkage |
This structural comparison illustrates how systematic modifications to the phenoxy substituent potentially affect properties and biological activities .
Structure-Property Relationships
The structural variations among these analogues reveal important structure-property relationships:
Boc-Protected Pyrrolidine Carboxylic Acids
The tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen is a common feature across these compounds, serving several purposes:
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Protection of the nitrogen during synthetic manipulations
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Modification of the nitrogen's electronic properties and basicity
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Potential for selective deprotection to enable further functionalization
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Conformational control of the pyrrolidine ring
This protecting group is particularly valuable in medicinal chemistry for controlling reactivity during multi-step syntheses .
Applications and Research Significance
Pharmaceutical Development
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid and its structural analogues have potential applications in pharmaceutical research:
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As building blocks for the synthesis of more complex bioactive compounds
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In structure-activity relationship studies for drug development
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As potential intermediates in the synthesis of protease inhibitors, particularly for viral targets
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In research focused on compounds affecting neurological or oncological targets
Synthetic Utility
The compound's synthetic utility comes from its multi-functional nature:
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The carboxylic acid group provides a handle for amide formation in peptide synthesis
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The protected pyrrolidine nitrogen can be selectively deprotected for further functionalization
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The phenoxy moiety adds structural complexity and potential binding interactions
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The defined stereochemistry at two centers provides precise spatial control for molecular design
Research Applications
Current research applications may include:
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As a structural probe for biological targets requiring specific stereochemistry
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In the development of selective enzyme inhibitors
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As an intermediate in the synthesis of complex natural product analogues
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In structural studies exploring conformation-activity relationships
Synthesis and Preparation
Synthetic Approaches
The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid likely involves several key steps:
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Starting with a suitable (2S,4S)-4-hydroxy-pyrrolidine-2-carboxylic acid derivative
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Protection of the nitrogen with di-tert-butyl dicarbonate (Boc₂O)
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Coupling with 2-chloro-4-(tert-pentyl)phenol under appropriate conditions (e.g., Mitsunobu reaction)
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Potential final deprotection/protection steps to yield the target molecule
Key Reaction Conditions
Based on similar compounds, the synthesis likely requires careful control of:
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Temperature and pressure during key transformation steps
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pH control, particularly during protection/deprotection sequences
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Use of appropriate coupling agents for the formation of the aryl ether bond
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Purification techniques to ensure stereochemical integrity is maintained
Analytical Monitoring
Synthetic progress would be monitored using techniques such as:
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Thin-layer chromatography (TLC) for reaction progress
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High-performance liquid chromatography (HPLC) for purity assessment
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Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight confirmation
Future Research Directions
Structure-Activity Relationship Studies
Future research on (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid may focus on:
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Systematic modifications of the phenoxy substituents to explore structure-activity relationships
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Investigation of alternative protecting groups to replace the Boc group
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Exploration of the carboxylic acid functionalization through amide or ester formation
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Computational studies to predict binding interactions with potential biological targets
Synthetic Methodology Development
The compound may serve as a model substrate for developing new synthetic methodologies:
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Novel approaches to stereoselective functionalization of pyrrolidine rings
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New methods for aryl ether formation under mild conditions
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Selective deprotection strategies for complex multifunctional molecules
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Green chemistry approaches to reduce environmental impact of synthesis
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